![molecular formula C13H10INO B3068442 2-Amino-5-iodobenzophenone CAS No. 51073-69-9](/img/structure/B3068442.png)
2-Amino-5-iodobenzophenone
Overview
Description
2-Amino-5-iodobenzophenone, also known as AIBP, is an organic compound composed of an amino group, an iodine atom, and a benzene ring. This compound is used in many scientific fields for its various properties, including its ability to act as a catalyst and its ability to form stable complexes with other molecules. AIBP has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis of Primary Amines
“2-Amino-5-iodobenzophenone” and its derivatives are useful as ammonia equivalents for synthesizing primary amines . They readily achieve the selective formation of primary amines and obtain easily deprotectable imines as the product . This advantage has led to the development of various C–N bond-forming reactions in recent years .
Pharmaceutical Research
Nitrogen-containing compounds are abundant in natural products and pharmaceuticals . Approximately 90% of the top 200 best-selling small molecule drugs in 2018 contained nitrogen atoms, with 25% of these drugs containing unprotected primary amine moieties . Therefore, the development of synthetically useful and broadly applicable methods for synthesizing primary amines is highly desirable . “2-Amino-5-iodobenzophenone” plays a crucial role in this aspect.
Palladium- or Nickel-catalyzed Cross-coupling Reactions
Benzophenone imine and its derivatives are used in palladium- or nickel-catalyzed cross-coupling reactions . These reactions, also known as Buchwald-Hartwig amination, showcase the usefulness of benzophenone imine as an ammonia equivalent .
Organic Chemical Compound Research
Commercial Availability
Benzophenone imine is commercially available and its derivatives can be readily prepared from the corresponding nitriles with Grignard reagents . This makes “2-Amino-5-iodobenzophenone” a valuable resource in scientific research.
Development of Amination Reactions
The progress toward using benzophenone imines as ammonia surrogates has led to the recent development of amination reactions . This has opened up new avenues in the field of chemical synthesis.
properties
IUPAC Name |
(2-amino-5-iodophenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHGIKVFMYLWMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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